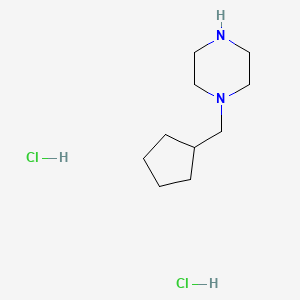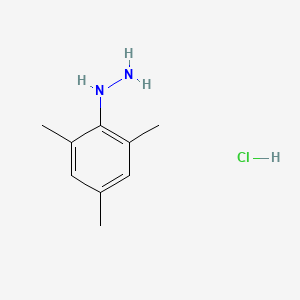
2,1,3-Benzothiadiazol-5-yl isothiocyanate
Descripción general
Descripción
2,1,3-Benzothiadiazol-5-yl isothiocyanate is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the synthesis and reactions of similar benzothiazole derivatives and isothiocyanates. Benzothiazoles are heterocyclic compounds that contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are of significant interest due to their presence in various pharmaceuticals, agricultural chemicals, and materials chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the Cu(i)-catalyzed cyclization of 2-iodobenzene sulfonamides with aryl-isothiocyanates, leading to the formation of functionalized benzodithiazines . Another method is the metal-free cyclization of isothiocyanates with bis(o-aminophenyl)diselenide to generate 2-amino-1,3-benzoselenazoles, which are related to benzothiazoles . Additionally, a metal-free synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates has been developed, involving I2-mediated oxidative C-N and N-S bond formations in water .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray analysis. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate has been determined, revealing the conformation of the benzothiazole unit and providing insights into bond lengths and angles within the molecule .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. Exchange, elimination, and ring-opening reactions have been observed with benzimidazo[1,2-d][1,2,4]thiadiazoles and benzimidazo[2,1-c][1,2,4]dithiazoles when reacted with isothiocyanates and other reagents . Additionally, the synthesis of imidazo[5,1-d]pyrrolo[1,2-b][1,2,5]benzothiadiazepine 9,9-dioxide involves cycloaddition and cyclization reactions starting from related pyrrolobenzothiadiazepine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents and functional groups present in the molecule. These properties are often characterized during the synthesis and structural analysis of the compounds. For instance, the solubility, melting point, and stability can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the overall molecular conformation .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes
- Application Summary: BT and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
- Methods of Application: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- Results or Outcomes: The strong electron-withdrawing ability of BT and its derivatives enhances the electronic properties of organic materials, making them suitable for use in organic light-emitting diodes .
Organic Solar Cells
- Application Summary: BT and its derivatives are used in the development of organic solar cells .
- Methods of Application: The strong electron-withdrawing ability of BT and its derivatives allows for the construction of molecules that can improve the electronic properties of organic materials .
- Results or Outcomes: The use of BT and its derivatives in organic solar cells can enhance their performance due to improved electronic properties .
Organic Field-Effect Transistors
- Application Summary: BT and its derivatives are used in the molecular construction of organic field-effect transistors .
- Methods of Application: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- Results or Outcomes: The use of BT and its derivatives in organic field-effect transistors can enhance their performance due to improved electronic properties .
The exact applications can vary widely depending on the specific research goals and the other compounds used in conjunction with “2,1,3-Benzothiadiazol-5-yl isothiocyanate”. It’s also worth noting that the safety and handling of this compound are important considerations in its use .
The exact applications can vary widely depending on the specific research goals and the other compounds used in conjunction with “2,1,3-Benzothiadiazol-5-yl isothiocyanate”. It’s also worth noting that the safety and handling of this compound are important considerations in its use .
Propiedades
IUPAC Name |
5-isothiocyanato-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWFDQYUFKNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379961 | |
| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazol-5-yl isothiocyanate | |
CAS RN |
337508-62-0 | |
| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)








